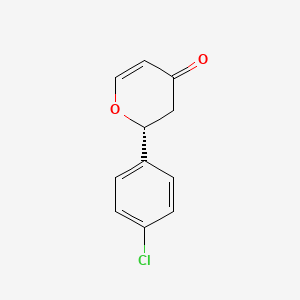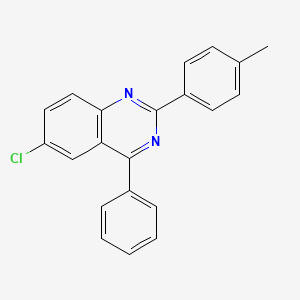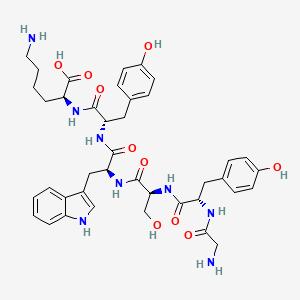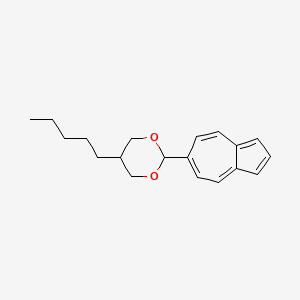
2-(Azulen-6-yl)-5-pentyl-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azulen-6-yl)-5-pentyl-1,3-dioxane is an organic compound that features an azulene moiety attached to a dioxane ring. Azulene is known for its deep blue color and aromatic properties, making it an interesting subject in organic chemistry. The compound’s unique structure allows it to participate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azulen-6-yl)-5-pentyl-1,3-dioxane typically involves the Stille cross-coupling reaction. This method uses organotin reagents derived from azulenes, such as 6-(tri-n-butylstannyl)azulene, which are prepared by Pd(0)-catalyzed direct stannylation of 6-bromoazulenes with bis(tri-n-butyltin) . The reaction conditions often involve palladium catalysts and various organic electrophiles to form carbon-carbon bonds efficiently.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The scalability of the Stille cross-coupling reaction makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(Azulen-6-yl)-5-pentyl-1,3-dioxane can undergo various types of chemical reactions, including:
Oxidation: The azulene moiety can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the azulene ring, affecting its electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the azulene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azulene derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the azulene ring.
Scientific Research Applications
2-(Azulen-6-yl)-5-pentyl-1,3-dioxane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and materials science.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of 2-(Azulen-6-yl)-5-pentyl-1,3-dioxane involves its interaction with molecular targets through its azulene moiety. The azulene ring’s aromaticity and electronic properties enable it to participate in various biochemical pathways. The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Azulene: The parent compound, known for its aromatic properties and deep blue color.
Guaiazulene: A derivative of azulene with additional methyl and isopropyl groups.
Vetivazulene: Another azulene derivative found in natural sources like vetiver oil.
Uniqueness
2-(Azulen-6-yl)-5-pentyl-1,3-dioxane is unique due to the presence of both the azulene and dioxane moieties. This combination imparts distinct electronic and structural properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
188819-51-4 |
|---|---|
Molecular Formula |
C19H24O2 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
2-azulen-6-yl-5-pentyl-1,3-dioxane |
InChI |
InChI=1S/C19H24O2/c1-2-3-4-6-15-13-20-19(21-14-15)18-11-9-16-7-5-8-17(16)10-12-18/h5,7-12,15,19H,2-4,6,13-14H2,1H3 |
InChI Key |
XWHJMQJKWHYFRW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1COC(OC1)C2=CC=C3C=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6R,7R)-5,12,13,16-tetraoxadispiro[5.0.57.46]hexadec-14-ene-14,15-dicarbonitrile](/img/structure/B14251808.png)
![2-[({4-[(E)-(1,3-Benzothiazol-2-yl)diazenyl]phenyl}methyl)amino]ethan-1-ol](/img/structure/B14251809.png)
![4-{[Bis(2-chloroethyl)amino]methyl}benzonitrile](/img/structure/B14251810.png)
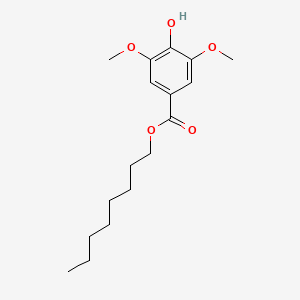
![3-(Bicyclo[4.1.0]heptan-7-ylidene)-1-(diphenylmethyl)azetidine](/img/structure/B14251820.png)

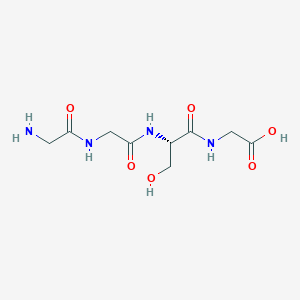
![3-(4-Benzyl-1-piperazinyl)-6-fluoro-1-[(4-methylphenyl)sulfonyl]-1H-indazole](/img/structure/B14251837.png)

![4-[Anilino(sulfanyl)methylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B14251849.png)
![1,7-Bis[(3-boronophenyl)methyl]-7,8-dihydro-1,7-phenanthrolin-1-ium bromide (1/1)](/img/structure/B14251856.png)
